2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine is a piperazine-derived compound featuring a 3-chlorophenyl substituent on the piperazine ring and an ethylamine side chain. The compound is synthesized via nucleophilic substitution or coupling reactions involving 3-chlorophenylpiperazine intermediates and ethylamine derivatives, often yielding hydrochloride salts for improved stability . Its molecular formula is C₁₂H₁₇ClN₄, with a molecular weight of 252.74 g/mol.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,4-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFHFPHWYBZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21103-30-0 | |
| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine typically involves the reaction of 3-chlorophenylpiperazine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon may be used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Dopamine Receptor Affinity
Research indicates that 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine exhibits significant affinity for dopamine receptors, particularly the D4 subtype. A study reported that a related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated an IC50 value of 0.057 nM for the D4 receptor, showcasing its high selectivity over D2 receptors and other serotonin receptors . This suggests potential applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study focused on the synthesis of novel derivatives containing the piperazine moiety aimed to develop agents with enhanced anticancer activity. The molecular docking studies indicated promising interactions with targets involved in cancer cell proliferation . Such findings highlight the compound's potential in cancer therapeutics.
Antimicrobial Activity
Recent investigations have reported that derivatives of this compound exhibit antibacterial properties. For instance, a Mannich derivative synthesized from this compound showed significant antibacterial activity against various pathogens . This opens avenues for developing new antimicrobial agents based on piperazine derivatives.
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding mechanisms of this compound to various biological targets. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards specific receptors . The ability to predict interactions at the molecular level is crucial for rational drug design.
Data Table: Summary of Key Findings
Case Study 1: Neuropharmacological Research
In a study examining the effects of piperazine derivatives on dopamine receptor subtypes, it was found that compounds similar to this compound could modulate dopaminergic signaling pathways effectively. This modulation is crucial in developing treatments for neuropsychiatric disorders where dopamine signaling is disrupted.
Case Study 2: Anticancer Drug Development
A series of new compounds derived from piperazine were synthesized and tested for anticancer activity. The study highlighted that modifications to the piperazine ring could enhance cytotoxicity against specific cancer cell lines, suggesting that this compound could serve as a scaffold for developing novel anticancer agents .
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, such as serotonin receptors, which can modulate neurotransmitter release and influence mood and behavior. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations
- Substituent Effects :
- 3-Chlorophenyl (target compound): Enhances dopamine D4 receptor affinity due to electron-withdrawing effects and optimal steric fit .
- 2-Fluorophenyl (): Reduces D4 affinity but improves serotonin receptor binding.
- 3,5-Difluorophenyl (): Increases metabolic stability but may introduce off-target activity.
Pharmacological Profiles
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | D4 Receptor | D2 Receptor | 5-HT1A Receptor | Sigma-1 Receptor |
|---|---|---|---|---|
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine | 2.4 | 738 | 2840 | 1.6 |
| S 18126 (D4 antagonist) | 2.4 | >1000 | >3000 | 1.6 |
| L 745,870 (D4 antagonist) | 2.5 | 905 | >3000 | — |
| Raclopride (D2 antagonist) | >3000 | 1.1 | — | — |
- D4 Selectivity : The target compound shares high D4 affinity (Ki = 2.4 nM) with S 18126 and L 745,870 but retains residual D2 binding, unlike the more selective S 18126 .
- Sigma-1 Activity : Both the target compound and S 18126 exhibit sigma-1 receptor binding (Ki = 1.6 nM), which may contribute to off-target neuropsychiatric effects .
Biological Activity
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 239.74 g/mol. Its structure features a piperazine ring, which is critical for its interaction with various neurotransmitter receptors.
This compound primarily interacts with dopamine receptors, particularly the D4 subtype. This interaction suggests its potential utility in treating conditions such as schizophrenia and other mood disorders. The compound's ability to modulate neurotransmitter systems is vital for influencing behavioral and mood-related outcomes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
-
Dopamine Receptor Studies :
- A study demonstrated that this compound shows selective affinity for D4 receptors over other dopamine subtypes, which may lead to fewer side effects compared to traditional antipsychotics.
- Antimicrobial Activity :
- Anticancer Research :
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
-
Formation of the Piperazine Ring :
- This involves cyclization reactions using appropriate amines and halides.
-
Substitution with Chlorophenyl Group :
- The introduction of the 3-chlorophenyl group enhances receptor binding affinity.
-
Final Amine Modification :
- This step is crucial for achieving the desired biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
